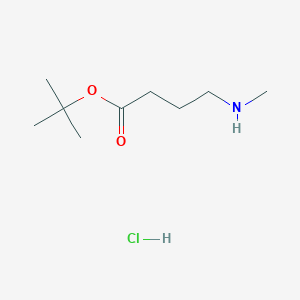![molecular formula C13H16O4 B2679082 [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate CAS No. 1801627-53-1](/img/structure/B2679082.png)
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate” is a chemical compound with the molecular formula C13H16O4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is ( (2R,3R)-3-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of “this compound” includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The compound also contains a methyl benzoate group .Physical and Chemical Properties Analysis
“this compound” appears as a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Synthesis and Chemical Properties
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is involved in the synthesis of various chemical compounds. For instance, Zhang et al. (2014) discuss the preparation of the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran, starting from compounds like (R)- or (S)-1-decen-4-ol, which are closely related to the structure of interest. This process involves several steps, including kinetic resolution, asymmetric dihydroxylation, and ring closure, leading to different isomers with distinct odor properties (Zhang et al., 2014).
Applications in Anticancer Research
A study by Pieters et al. (1999) explores the anticancer potential of a series of related dihydrobenzofuran lignans, compounds which share structural similarities with this compound. These compounds showed significant activity against leukemia and breast cancer cell lines, particularly one derivative which inhibited mitosis and tubulin polymerization (Pieters et al., 1999).
Antimicrobial and Antiangiogenic Activity
The antimicrobial and antiangiogenic activities of similar compounds are also of interest. For example, Apers et al. (2002) investigated synthetic dihydrobenzofuran lignans for their antiangiogenic activity. Their findings suggest that certain enantiomers of these compounds exhibit pronounced antiangiogenic properties (Apers et al., 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[(2R,3R)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYWANPLCAVOX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2679000.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)


![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2679015.png)
![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)
![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)
![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)
